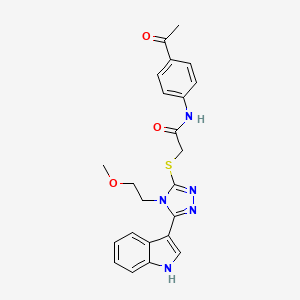

N-(4-ethoxy-2-nitrophenyl)-2-(1-naphthyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-ethoxy-2-nitrophenyl)-2-(1-naphthyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis pathways for the compound . Acetamide derivatives are of significant interest due to their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . These compounds are synthesized through multi-step reactions, often starting with the Leuckart reaction, and their structures are confirmed using various spectroscopic techniques .

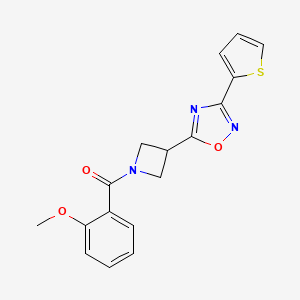

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction is used as a starting point for synthesizing compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus . In another study, a one-pot synthesis approach is proposed for the production of N-(4-hydroxyphenyl)acetamide through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes . This method emphasizes the importance of catalysts and solvent choice in achieving high selectivity for the desired product. Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, with specific conditions optimized for maximum yield .

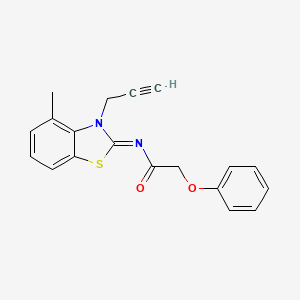

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, and the side chain orientation allows the amide and aromatic groups to be approximately parallel . This conformation is different from the fully extended conformation observed in melatonin, indicating that slight structural variations can significantly impact the biological activity of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with certain bifunctional amines to form angular heterocyclic compounds . The presence of nitro and acetamido groups in o-nitroacetanilide derivatives influences the chemical shift of neighboring protons, demonstrating the interaction between these groups .

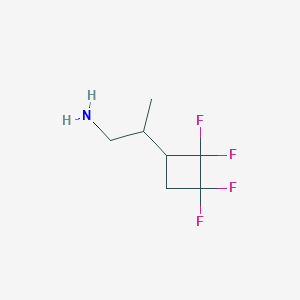

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and functional groups. Spectroscopic techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis are employed to determine the structural assignments of these compounds . The presence of specific substituents like bromo, tert-butyl, and nitro groups can enhance the biological activities of these compounds . Moreover, the crystallographic analysis provides insights into the solid-state conformation, which can be related to the compound's reactivity and interaction with biological targets .

特性

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-2-26-16-10-11-18(19(13-16)22(24)25)21-20(23)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,2,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARDPLTYIZYBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)